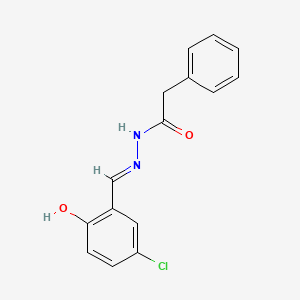![molecular formula C21H26N2O3 B6052933 N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6052933.png)
N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide, also known as MP-10, is a compound that has been extensively studied for its potential use in treating various medical conditions. It is a selective agonist of the μ-opioid receptor, which is a protein that is primarily responsible for mediating the effects of opioid drugs. MP-10 has been shown to have a high affinity for this receptor, which makes it a promising candidate for further research.
作用机制
The primary mechanism of action of N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide is its agonist activity at the μ-opioid receptor. This receptor is located in the brain and spinal cord and is responsible for mediating the effects of opioid drugs. When N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide binds to this receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the μ-opioid receptor is what produces the analgesic and other effects associated with N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide.
Biochemical and Physiological Effects:
N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide has been shown to have a variety of biochemical and physiological effects. As a selective μ-opioid receptor agonist, it produces analgesia, sedation, and respiratory depression. It has also been shown to have anti-inflammatory effects, which could make it useful in treating conditions such as arthritis. Additionally, N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide has been shown to have anxiolytic and antidepressant effects, which could make it a useful treatment for anxiety and depression disorders.
实验室实验的优点和局限性
One of the major advantages of N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide for lab experiments is its high selectivity for the μ-opioid receptor. This makes it a useful tool for studying the effects of this receptor on various physiological processes. Additionally, N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide has been shown to have a long duration of action, which makes it useful for studying the long-term effects of μ-opioid receptor activation.
One limitation of N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide for lab experiments is that it is a highly potent compound. This means that it must be used in very small quantities to avoid producing toxic effects. Additionally, the synthesis of N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide is a complex process that requires specialized expertise and equipment.
未来方向
There are several potential future directions for research on N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide. One area of interest is its potential use in treating addiction. Because N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide activates the μ-opioid receptor, it may be useful in treating opioid addiction by reducing the craving for opioids. Additionally, N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide has been shown to have anxiolytic and antidepressant effects, which could make it useful in treating co-occurring anxiety and depression disorders.
Another potential future direction for research on N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide is its use in treating chronic pain. Because N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide produces analgesia through its activation of the μ-opioid receptor, it may be useful in treating chronic pain conditions such as neuropathic pain.
Conclusion:
In conclusion, N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide, or N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the μ-opioid receptor and has been shown to have analgesic, anxiolytic, and antidepressant effects. While N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide has several advantages for lab experiments, including its high selectivity for the μ-opioid receptor, it is a highly potent compound that requires specialized expertise to synthesize and use. Future research on N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide may focus on its potential use in treating addiction and chronic pain conditions.
合成方法
The synthesis of N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide involves several steps, including the reaction of 4-morpholinylbenzylamine with 4-methoxybenzaldehyde to yield the intermediate product, 1-(4-methoxyphenyl)prop-2-en-1-amine. This intermediate is then reacted with 4-fluorobenzoyl chloride to produce the final product, N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide. The synthesis of N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide is a complex process that requires a high degree of expertise in organic chemistry.
科学研究应用
N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic properties, which means that it may be useful in treating pain. Additionally, N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide has been studied for its potential use in treating addiction, depression, and anxiety disorders. The compound has also been shown to have anti-inflammatory effects, which could make it a useful treatment for inflammatory conditions.
属性
IUPAC Name |
N-[1-(4-methoxyphenyl)propyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-20(16-6-10-19(25-2)11-7-16)22-21(24)17-4-8-18(9-5-17)23-12-14-26-15-13-23/h4-11,20H,3,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJJNFZDAIDXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B6052861.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B6052863.png)
![3-[1-(2,3-dimethoxybenzoyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6052870.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-methyl-2-thienyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6052878.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B6052886.png)
![N-(4-fluorophenyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6052899.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6052900.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6052904.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6052906.png)
![N-(cyclopropylmethyl)-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B6052910.png)

![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B6052920.png)

![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-2-methylbenzamide](/img/structure/B6052948.png)